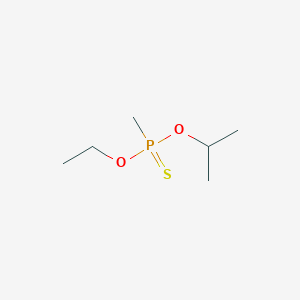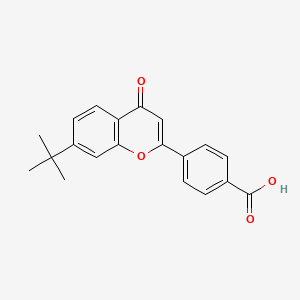
4-(7-tert-Butyl-4-oxo-4H-1-benzopyran-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(7-tert-Butyl-4-oxo-4H-1-benzopyran-2-yl)benzoic acid is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzopyran ring system, which is fused with a benzoic acid moiety. The tert-butyl group attached to the benzopyran ring enhances its stability and lipophilicity, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-tert-Butyl-4-oxo-4H-1-benzopyran-2-yl)benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzopyran core, which can be achieved through the condensation of resorcinol with ethyl acetoacetate under acidic conditions. The resulting intermediate is then subjected to further reactions to introduce the tert-butyl group and the benzoic acid moiety. The final step often involves the hydrolysis of ester groups to yield the desired acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-(7-tert-Butyl-4-oxo-4H-1-benzopyran-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzopyran and benzoic acid rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-(7-tert-Butyl-4-oxo-4H-1-benzopyran-2-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(7-tert-Butyl-4-oxo-4H-1-benzopyran-2-yl)benzoic acid involves its interaction with specific molecular targets. The benzopyran ring system can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The tert-butyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzoic acid: Similar structure but lacks the benzopyran ring.
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Similar benzopyran core but different substituents.
Coumarin derivatives: Share the benzopyran ring system but with various functional groups.
Uniqueness
4-(7-tert-Butyl-4-oxo-4H-1-benzopyran-2-yl)benzoic acid is unique due to the combination of the benzopyran ring with the benzoic acid moiety and the presence of the tert-butyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
113027-07-9 |
|---|---|
Molecular Formula |
C20H18O4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-(7-tert-butyl-4-oxochromen-2-yl)benzoic acid |
InChI |
InChI=1S/C20H18O4/c1-20(2,3)14-8-9-15-16(21)11-17(24-18(15)10-14)12-4-6-13(7-5-12)19(22)23/h4-11H,1-3H3,(H,22,23) |
InChI Key |
CKWOXWWWSUQJRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Butyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene](/img/structure/B14307428.png)
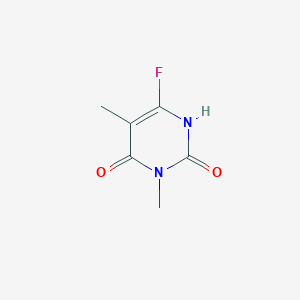
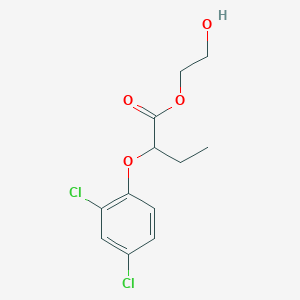

![Trisilabicyclo[1.1.0]butane](/img/structure/B14307444.png)


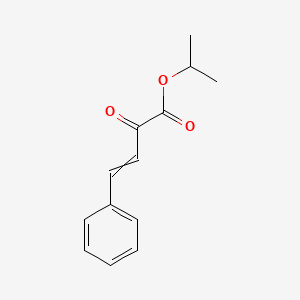
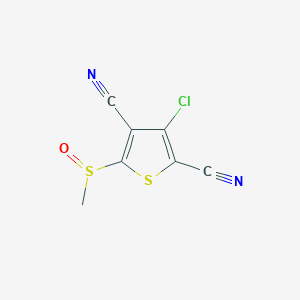

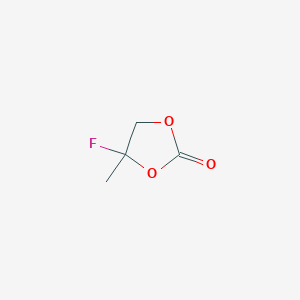
![Benzenecarboximidamide, 4,4'-[1,2-phenylenebis(oxymethylene)]bis-](/img/structure/B14307490.png)
![2-[7-(Hydroxymethyl)-6-propyl-2,3-dihydro-1-benzofuran-2-yl]propan-2-ol](/img/structure/B14307495.png)
